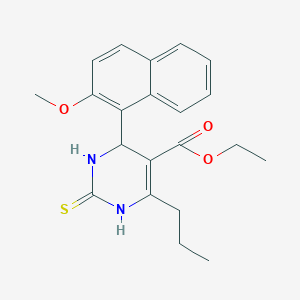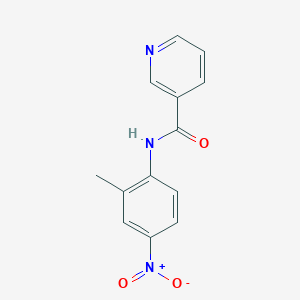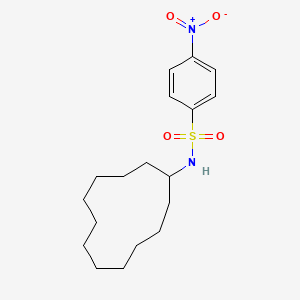
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3,5-dinitro-2-pyridinamine, commonly known as CL-20, is a high-energy explosive compound that has gained attention in the scientific community due to its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a nitroaromatic compound that contains both nitro and amino groups, making it extremely reactive and explosive. In
Wirkmechanismus
The mechanism of action of CL-20 is not well understood, but it is believed to involve the release of high-energy electrons and the formation of free radicals. The explosive nature of CL-20 is due to the presence of nitro and amino groups, which are highly reactive and readily undergo redox reactions. The release of high-energy electrons and the formation of free radicals cause the rapid decomposition of CL-20, resulting in the release of a large amount of energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CL-20 are not well studied, but it is known to be highly toxic and potentially carcinogenic. CL-20 has been shown to cause DNA damage and mutations in bacterial and mammalian cells. It is also known to cause oxidative stress and inflammation in cells, which can lead to tissue damage and cell death. Due to its toxicity, CL-20 is not suitable for use in human or animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
CL-20 has several advantages and limitations for lab experiments. Its high energy output and low sensitivity to shock and friction make it an ideal compound for studying explosive reactions. However, its high reactivity and instability make it difficult to handle and require specialized equipment and safety protocols. Additionally, its toxicity and potential carcinogenicity make it unsuitable for use in human or animal studies.
Zukünftige Richtungen
There are several future directions for research on CL-20. One area of interest is the development of safer and more efficient synthesis methods for CL-20. Another area of interest is the study of the mechanism of action of CL-20 and its biochemical and physiological effects. Additionally, there is a need for further research on the potential applications of CL-20 in various fields, including military, aerospace, and industrial sectors. Finally, there is a need for the development of safer and more environmentally friendly explosives that can replace traditional explosives such as TNT.
Synthesemethoden
The synthesis of CL-20 is a complex process that involves several steps. The most commonly used method for synthesizing CL-20 is the nitration of 2,4,6-trinitrotoluene (TNT) with nitronium tetrafluoroborate in the presence of a catalyst. The resulting product is then subjected to amination with ammonia gas to form CL-20. The synthesis of CL-20 is a challenging process due to its high reactivity and instability, and requires careful handling and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CL-20 has been extensively studied for its potential applications in various fields, including military, aerospace, and industrial sectors. CL-20 is a highly energetic compound that has a higher energy output than traditional explosives such as TNT. It has been investigated as a potential replacement for TNT due to its superior performance and lower sensitivity to shock and friction. CL-20 has also been studied for its potential use in rocket propellants and as a fuel additive for high-performance engines.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-4-2-3-8(5-10)14-12-11(16(19)20)6-9(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYMKFAEUJKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)
![N-(5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5037577.png)
![N-[3-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B5037585.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5037595.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5037611.png)



![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5037644.png)
![(3S*)-1-isobutyl-3-methyl-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5037658.png)
![1-(4-biphenylyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5037660.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)